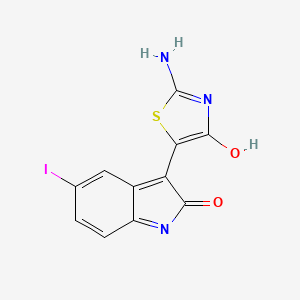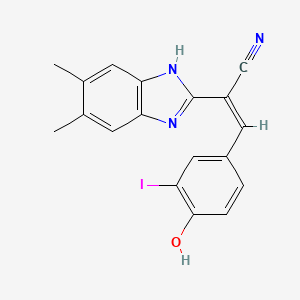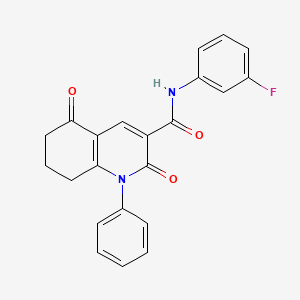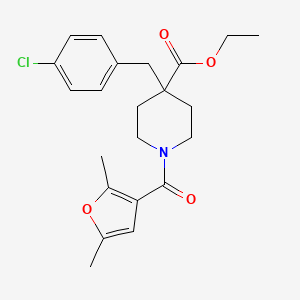
3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one, also known as ITIO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and bacterial cell membrane synthesis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and dihydrofolate reductase, an enzyme involved in folic acid metabolism. This compound has also been shown to disrupt bacterial cell membrane synthesis by inhibiting the activity of enzymes involved in lipid synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
In bacteria, this compound has been shown to disrupt the bacterial cell membrane, leading to cell death. This compound has also been shown to inhibit bacterial growth and biofilm formation, which is important in preventing bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. This compound has also been shown to have low toxicity, which is important in laboratory experiments.
One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments. This compound has also been shown to have limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for 3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one research. One area of research is in the development of this compound derivatives that have improved solubility and bioavailability. Another area of research is in the optimization of this compound use in cancer treatment and bacterial infections. This compound has also been shown to have potential applications in the field of nanotechnology, where it can be used in the synthesis of nanoparticles. Overall, this compound has shown great promise in a variety of scientific fields and is an area of active research.
Synthesemethoden
The synthesis of 3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one involves the reaction of 5-iodo-1,3-dihydro-2H-indol-2-one with thiosemicarbazide in the presence of acetic acid. The reaction results in the formation of this compound, which is a yellow crystalline solid. The purity of this compound can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the growth of cancer cells and inducing cell death.
Another area of research for this compound is in the field of antimicrobial activity. This compound has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. This compound works by disrupting the bacterial cell membrane and inhibiting bacterial growth.
Eigenschaften
IUPAC Name |
3-(2-amino-4-hydroxy-1,3-thiazol-5-yl)-5-iodoindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6IN3O2S/c12-4-1-2-6-5(3-4)7(9(16)14-6)8-10(17)15-11(13)18-8/h1-3,17H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBIALSDPDWHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1I)C3=C(N=C(S3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6027089.png)

![N-[(1-hydroxycyclohexyl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6027104.png)

![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6027129.png)
![N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6027139.png)

![1-[(dimethylamino)sulfonyl]-N-(2-ethoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6027155.png)
![1-[2-(acetylamino)-3-phenylacryloyl]proline](/img/structure/B6027166.png)
![N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6027170.png)
![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6027174.png)
![4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6027182.png)
![4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6027186.png)
![2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B6027196.png)